OUP-186

Histamine H3 Receptor Antagonism Receptor Binding Affinity Functional Antagonism

OUP-186 is a high-affinity (pA2=9.6) non-imidazole histamine H3R antagonist with a unique S-alkyl-N-alkylisothiourea pharmacophore. Unlike imidazole-based ligands, it exhibits zero in vitro activity at human H4R, eliminating confounding off-target effects in human assays. This strict human selectivity and defined potency provide a cleaner pharmacological profile, making it an essential, non-substitutable tool for target validation and H3R-specific research.

Molecular Formula C19H30ClN3S
Molecular Weight 368.0 g/mol
Cat. No. B14758953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOUP-186
Molecular FormulaC19H30ClN3S
Molecular Weight368.0 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCSC(=NCCCCC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22)
InChIKeyBEAOCYNTOAGFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OUP-186 (3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate): A High-Affinity Histamine H3 Receptor Antagonist with Defined Species Selectivity


3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate, commonly designated as OUP-186, is a synthetic small molecule belonging to the S-alkyl-N-alkylisothiourea class [1]. It is formally characterized as a non-imidazole histamine H3 receptor (H3R) antagonist with a molecular weight of 367.98 g/mol and a calculated pKa of 9.32 . The compound exhibits potent and selective antagonism at the human H3R in vitro while being inactive at the human H4R, making it a valuable pharmacological tool for probing histaminergic signaling pathways [1].

Why OUP-186 Cannot Be Substituted by Other In-Class Histamine H3 Receptor Antagonists


While the histamine H3 receptor antagonist class contains numerous compounds, OUP-186 possesses a unique combination of high potency, strict human/rat species selectivity, and an isothiourea pharmacophore that cannot be reliably recapitulated by generic substitution [1]. Unlike many imidazole-containing H3R ligands which exhibit cross-reactivity with the H4 receptor (H4R), OUP-186 demonstrates complete in vitro inactivity against human H4R, providing a cleaner pharmacological profile [1]. Furthermore, its specific molecular interactions with the human H3R binding pocket, which differ from those of its shorter-chain homologs (e.g., OUP-181), lead to distinct functional outcomes in vivo, rendering simple analog swapping scientifically invalid [2].

Quantitative Differentiation of OUP-186 Against Closest Analogs and Reference Antagonists


Human H3R Antagonist Potency of OUP-186 vs. Reference Antagonist Clobenpropit

OUP-186 demonstrates antagonist potency at the human H3R that is statistically indistinguishable from the gold-standard reference antagonist clobenpropit [1]. This quantitative equivalence in functional antagonism (pA2) establishes OUP-186 as a highly potent, non-imidazole alternative, eliminating the need for imidazole-based compounds which often suffer from H4R off-target activity [2].

Histamine H3 Receptor Antagonism Receptor Binding Affinity Functional Antagonism

Receptor Subtype Selectivity: Human H3R vs. Human H4R for OUP-186

OUP-186 exhibits strict selectivity for the human H3R over the closely related human H4R [1]. This contrasts with many H3R ligands, particularly those containing an imidazole moiety like the reference antagonist thioperamide, which also bind to and modulate H4R activity [2]. The absence of H4R antagonism in OUP-186 was confirmed through direct in vitro testing, ensuring that observed biological effects are exclusively H3R-mediated [1].

Receptor Selectivity Profiling Off-Target Activity Histamine H4 Receptor

Chain Length Optimization: OUP-186 (C4) vs. OUP-181 (C2) vs. OUP-XXX (C5) for Human H3R Antagonism

The four-carbon (C4) alkyl spacer between the isothioureylene core and the 4-chlorophenyl group in OUP-186 is the optimal length for human H3R antagonism within this series [1]. Shortening the chain to two carbons (compound 17, OUP-181) significantly reduces potency (pA2 = 8.1), while lengthening it to five carbons (compound 20) results in a substantial drop in antagonist activity (pA2 = 8.0) [1]. This SAR data definitively positions the C4 homolog (OUP-186) as the most potent compound in its homologous series [1].

Structure-Activity Relationship (SAR) Alkyl Chain Length Receptor Affinity

Species Selectivity: Human H3R (hH3R) vs. Rat H3R (rH3R) for OUP-186

OUP-186 displays a marked species-dependent pharmacological profile [1]. In vivo rat brain microdialysis studies revealed that OUP-186, despite its high potency at the human receptor, does not induce histamine release in the rat brain, unlike its activity profile in human systems [1]. This contrasts with its shorter homolog, OUP-181 (C2 spacer), which acts as an antagonist at the rat H3R [2]. Molecular modeling attributes this species selectivity to a structural difference in the antagonist-docking cavity caused by the Ala122/Val122 mutation between human and rat H3Rs [2].

Species Selectivity Preclinical Model Translation In Vivo Pharmacology

Recommended Research and Procurement Scenarios for OUP-186 Based on Quantified Selectivity and Potency


High-Potency Human H3R Antagonism in In Vitro Cellular Assays

Use OUP-186 as a high-affinity (pA2 = 9.6) antagonist in any in vitro functional assay employing human H3R-expressing cell lines [1]. Its potency is comparable to the reference antagonist clobenpropit (pA2 = 10.0), making it a suitable replacement [1]. This is particularly valuable in experiments where the off-target H4R activity of imidazole-based ligands (e.g., thioperamide) is a confounding factor, as OUP-186 is inactive at human H4R [2].

Deconvolution of Human Histamine Receptor Signaling Pathways

Employ OUP-186 as a selective pharmacological tool to isolate H3R-mediated effects in complex human tissue or cell systems [1]. Since it demonstrates no detectable antagonism at the closely related H4R, any observed changes in downstream signaling, gene expression, or cellular function can be confidently attributed to H3R blockade [2]. This is essential for target validation studies and for dissecting the specific contributions of H3R in human disease models.

Positive Control for Human H3R Binding and Functional Assays

Utilize OUP-186 as a well-characterized, potent, and selective positive control when screening novel H3R ligands or validating new assay platforms for human H3R [1]. Its defined pA2 value (9.6) and inactivity at H4R provide a clear benchmark for comparing the potency and selectivity of new chemical entities [1][2].

Ex Vivo Human Tissue Studies Requiring Species-Selective H3R Blockade

Apply OUP-186 to ex vivo human tissue preparations (e.g., brain slices, peripheral nerve samples) where potent and selective human H3R antagonism is required [1]. Its established human selectivity profile (high hH3R affinity, no rH3R in vivo activity) ensures that the observed pharmacological effects are relevant to human receptor pharmacology, which is critical for translational research aimed at human therapeutics [2].

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